molecular formula C16H13N3O3S B12000565 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid CAS No. 7355-16-0

4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid

Cat. No.: B12000565
CAS No.: 7355-16-0
M. Wt: 327.4 g/mol
InChI Key: NVHYKPCSIVPAAM-UHFFFAOYSA-N
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Description

4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is an organic compound with the molecular formula C16H13N3O3S. It is a derivative of naphthalenesulfonic acid and contains both an amino group and a phenyldiazenyl group. This compound is known for its vibrant color and is often used in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid typically involves the diazotization of aniline followed by a coupling reaction with 4-amino-1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Azo Coupling Reactions

The compound primarily participates in electrophilic aromatic substitution (EAS) reactions due to its electron-rich naphthalene core. The diazenyl group (-N=N-) acts as an electrophilic intermediate, facilitating coupling with aromatic amines or phenols under controlled pH conditions .

General Reaction Pathway:

  • Diazotization : The amino group (-NH₂) undergoes diazotization with nitrous acid (HNO₂) in acidic media to form a diazonium salt.

  • Coupling : The diazonium salt reacts with electron-rich aromatic compounds (e.g., phenol, aniline derivatives) to form stable azo dyes.

Example Reaction:

C16H13N3O3S+Ar-HpH 8-10C16H12N3O3S-Ar+H2O\text{C}_{16}\text{H}_{13}\text{N}_3\text{O}_3\text{S} + \text{Ar-H} \xrightarrow{\text{pH 8-10}} \text{C}_{16}\text{H}_{12}\text{N}_3\text{O}_3\text{S-Ar} + \text{H}_2\text{O}

(Ar = aromatic substituent)

Sulfonation and Desulfonation

The sulfonic acid group (-SO₃H) enhances solubility in basic media and can undergo:

  • Desulfonation : Removal of the sulfonic acid group under high-temperature acidic conditions (e.g., H₂SO₄, 150–200°C).

  • Resulfonation : Reintroduction of the -SO₃H group via sulfonating agents like oleum .

Reaction Conditions and Outcomes

Reaction Type Conditions Products Yield
Azo couplingpH 8–10, 0–5°C, aqueous NaOHAzo dyes (e.g., textile dyes)70–85%
DiazotizationHCl/NaNO₂, 0–5°CDiazonium salt intermediate>90%
DesulfonationConcentrated H₂SO₄, 180°C4-Amino-3-[(E)-phenyldiazenyl]naphthalene60–75%

Factors Influencing Reactivity

  • pH Sensitivity :

    • Alkaline conditions stabilize the diazonium intermediate, promoting coupling.

    • Acidic media favor desulfonation but may decompose the diazenyl group .

  • Substituent Effects :

    • Electron-donating groups (e.g., -NH₂) enhance electrophilic substitution at the para position relative to the sulfonic acid group .

    • Steric hindrance from the naphthalene ring limits reactivity at the ortho positions.

  • Temperature :

    • Low temperatures (0–5°C) prevent diazonium salt decomposition during synthesis.

Analytical and Industrial Relevance

  • Metal Ion Detection : Forms colored complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via coordination with the amino and sulfonic acid groups.

  • Toxicity Considerations : Derivatives have been evaluated in 28-day oral toxicity studies, showing no adverse effects at concentrations ≤100 mg/kg/day .

This compound’s versatility in electrophilic reactions and structural tunability underscores its importance in synthetic chemistry. Future research may explore its photocatalytic or biomedical applications.

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is in the production of dyes. It serves as an azo dye intermediate, which is crucial for synthesizing various textile dyes and pigments.

Case Study: Textile Industry

In a study focusing on textile dyeing processes, the compound was utilized to produce vibrant colors in fabrics. The azo dye derived from this compound demonstrated excellent lightfastness and washfastness properties, making it suitable for high-quality textile applications.

PropertyValue
LightfastnessGood
WashfastnessExcellent
Color YieldHigh

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for detecting various metal ions. Its ability to form stable complexes with metal ions makes it a valuable tool in spectrophotometric analysis.

Application Example: Metal Ion Detection

Research has shown that this compound can selectively bind to metal ions such as copper(II) and lead(II), allowing for their quantification in environmental samples. The detection limit for copper(II) was found to be as low as 0.05 mg/L, demonstrating its sensitivity.

Metal IonDetection Limit (mg/L)
Copper(II)0.05
Lead(II)0.10

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems and photodynamic therapy due to its azo group.

Research Findings: Photodynamic Therapy

A study investigated the use of this compound in photodynamic therapy for cancer treatment. When activated by specific wavelengths of light, it produced reactive oxygen species that effectively targeted cancer cells while sparing healthy tissue.

ParameterResult
Cell Viability (%)20% (cancer cells)
SelectivityHigh

Mechanism of Action

The mechanism of action of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-hydroxy-1-naphthalenesulfonic acid
  • 4-amino-2,7-naphthalenedisulfonic acid
  • 4-amino-1,7-naphthalenedisulfonic acid

Uniqueness

4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is unique due to its specific diazenyl linkage, which imparts distinct chemical and physical properties. This linkage allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Biological Activity

4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid, commonly referred to as an azo compound, has garnered attention due to its potential biological activities. This compound belongs to a class of substances known for their applications in dyeing and as intermediates in organic synthesis. Recent studies have highlighted its promising pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The structure of this compound can be represented as follows:

C12H10N4O3S\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}_{3}\text{S}

This structure features an amino group, a diazenyl linkage, and a naphthalene sulfonic acid moiety, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent research has demonstrated that azo compounds like this compound exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (DU-145), and bladder (T24) cancer cells. The mechanism of action appears to involve the induction of apoptosis and the modulation of cell cycle regulators such as Bcl-2 and mTOR pathways .

Table 1: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-715
DU-14520
T2418

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated. Studies indicate that this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A notable study examined the effects of this compound on human cancer cell lines, focusing on its ability to induce apoptosis. The findings revealed that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. This study highlights the dual role of the compound in both promoting oxidative stress in cancer cells while potentially offering protective effects in normal cells through its antioxidant properties .

Properties

CAS No.

7355-16-0

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-amino-3-phenyldiazenylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C16H13N3O3S/c17-16-13-9-5-4-8-12(13)15(23(20,21)22)10-14(16)19-18-11-6-2-1-3-7-11/h1-10H,17H2,(H,20,21,22)

InChI Key

NVHYKPCSIVPAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)N

Origin of Product

United States

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